molecular formula C15H22N2O4 B3380409 Tert-butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate CAS No. 1909336-54-4

Tert-butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate

Cat. No.: B3380409
CAS No.: 1909336-54-4
M. Wt: 294.35
InChI Key: STXREVDOCTUVTG-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H22N2O4 It is characterized by a piperidine ring substituted with a cyano group and a 4-oxooxolan-3-yl group, along with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the cyano and oxooxolan groups. The tert-butyl ester group is usually introduced in the final steps to protect the carboxylate functionality.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of Cyano Group: The cyano group is often introduced via nucleophilic substitution reactions using reagents like cyanogen bromide.

    Addition of Oxooxolan Group: The 4-oxooxolan-3-yl group can be added through reactions involving oxirane derivatives under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of acid catalysts like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxooxolan group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it into primary amines under hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities. Its structural features allow for the modulation of biological pathways involved in these conditions.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the oxooxolan group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-cyanopiperidine-1-carboxylate: Similar structure but lacks the oxooxolan group.

    Tert-butyl 4-(4-oxooxolan-3-yl)piperidine-1-carboxylate: Similar structure but lacks the cyano group.

    Tert-butyl 4-cyano-4-(4-hydroxyoxolan-3-yl)piperidine-1-carboxylate: Similar structure with a hydroxy group instead of an oxo group.

Uniqueness

Tert-butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate is unique due to the presence of both the cyano and oxooxolan groups. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-14(2,3)21-13(19)17-6-4-15(10-16,5-7-17)11-8-20-9-12(11)18/h11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXREVDOCTUVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2COCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate
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